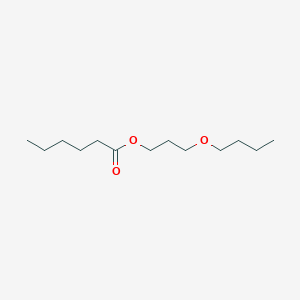![molecular formula C20H24N2O6 B12554680 2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid CAS No. 158069-80-8](/img/structure/B12554680.png)
2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid is a complex organic compound with the molecular formula C20H24N2O6 . This compound is known for its unique structure, which includes two hydroxyphenyl groups and two carboxymethyl groups attached to an ethylenediamine backbone. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid typically involves the reaction of ethylenediamine with formaldehyde and phenol under controlled conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using batch or continuous flow reactors. The process involves the same basic chemical reactions but is optimized for large-scale production. This includes the use of catalysts to speed up the reaction and improve yield, as well as advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The carboxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl groups yields quinones, while reduction of the compound yields amines .
Applications De Recherche Scientifique
2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of the target’s function . The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ethylenediamine derivatives and compounds with hydroxyphenyl groups, such as:
- Ethylenediaminetetraacetic acid (EDTA)
- N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED)
- N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED)
Uniqueness
What sets 2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required .
Propriétés
Numéro CAS |
158069-80-8 |
|---|---|
Formule moléculaire |
C20H24N2O6 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-[2-[carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O6/c23-17-5-1-3-15(9-17)11-21(13-19(25)26)7-8-22(14-20(27)28)12-16-4-2-6-18(24)10-16/h1-6,9-10,23-24H,7-8,11-14H2,(H,25,26)(H,27,28) |
Clé InChI |
ZHGOPACZRAHHMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CN(CCN(CC2=CC(=CC=C2)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
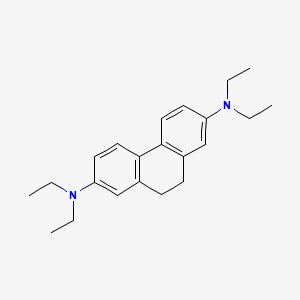

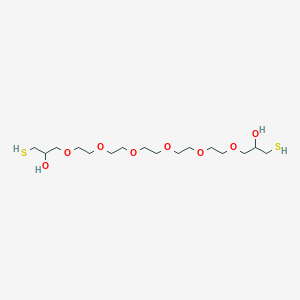
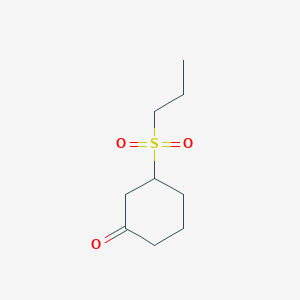

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
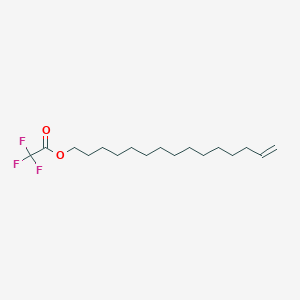
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
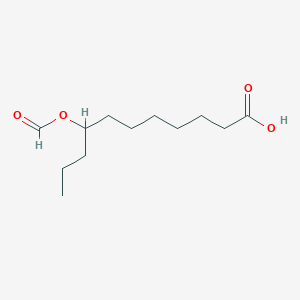
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
